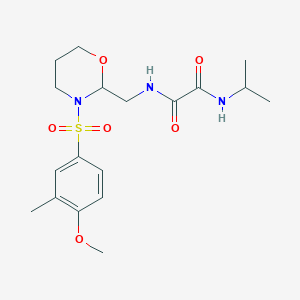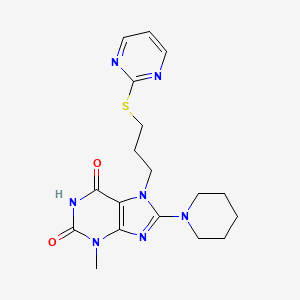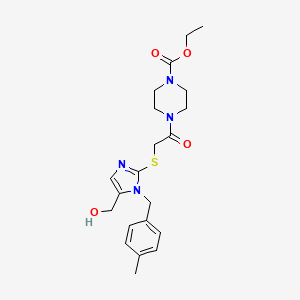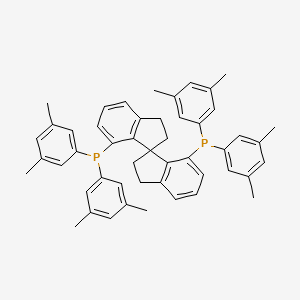![molecular formula C20H19F3N4O3S B2879838 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1239047-95-0](/img/no-structure.png)
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a useful research compound. Its molecular formula is C20H19F3N4O3S and its molecular weight is 452.45. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : Compounds with oxadiazole and piperidine substructures have been investigated for their potential as antibacterial and antifungal agents. These studies often involve synthesizing a range of derivatives to explore their activity spectrum against various strains of bacteria and fungi, indicating a broad interest in the application of such compounds in combating microbial infections (Khalid et al., 2016).
Sigma Receptor Ligands : Research into spiropiperidines and related structures has demonstrated their potential as σ-receptor ligands. These receptors are involved in several physiological processes, and ligands that target them could have therapeutic applications in neurology and pharmacology (Maier & Wünsch, 2002).
Antiviral Evaluation : The synthesis of novel compounds with oxadiazoline derivatives has been evaluated for antiviral activity, particularly against hepatitis B virus. This research indicates a potential therapeutic application for newly synthesized molecules in the treatment of viral infections (Ali et al., 2007).
Chemical Synthesis and Characterization
Novel Synthesis Approaches : The development of novel synthetic routes for creating compounds with benzofuran and oxadiazole rings is a key focus area. These studies not only expand the chemical toolbox but also create new opportunities for discovering biologically active compounds with potential applications in medicine and industry (Mekky & Sanad, 2020).
Structural Analysis and Drug Design : Efforts in designing and synthesizing novel derivatives of piperidine and other related compounds often involve detailed structural analysis to understand their interactions at the molecular level. This research aids in the development of more effective drugs by targeting specific biological pathways (Abu‐Hashem et al., 2020).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Without specific information on “1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine”, it’s difficult to provide accurate information. However, it’s important to handle all chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions in the field of drug discovery involve the development of new therapeutic agents to overcome resistance to antibiotics, which is a major global problem1. Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets1. Similarly, imidazole has become an important synthon in the development of new drugs2.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed. If you have any other questions or need further clarification, feel free to ask!
properties
CAS RN |
1239047-95-0 |
|---|---|
Product Name |
1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine |
Molecular Formula |
C20H19F3N4O3S |
Molecular Weight |
452.45 |
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
WZDJYFXIDXRANW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



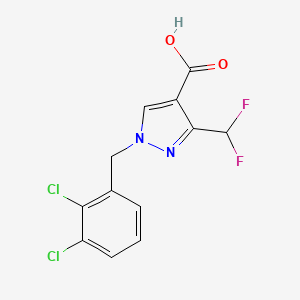
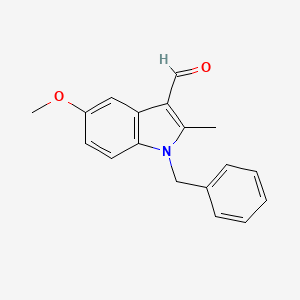
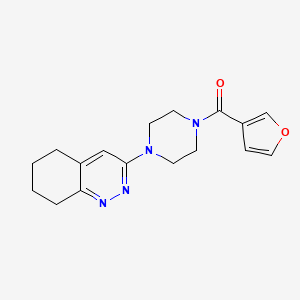
![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
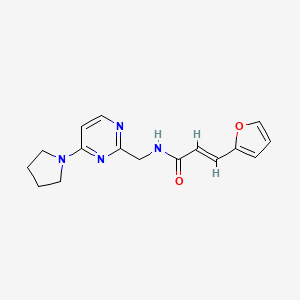
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
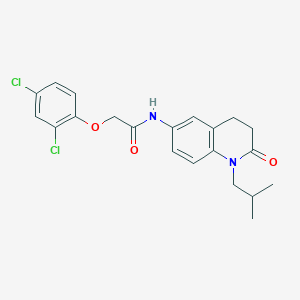
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)
